molecular formula C11H8O3 B1605617 4-Hydroxy-1-naphthoic acid CAS No. 7474-97-7

4-Hydroxy-1-naphthoic acid

Cat. No. B1605617
CAS RN: 7474-97-7
M. Wt: 188.18 g/mol
InChI Key: PSAGPCOTGOTBQB-UHFFFAOYSA-N
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Description

4-Hydroxy-1-naphthoic acid is a chemical compound that contains 23 bonds in total, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of dihydroxynaphthoic acids, which are important chemicals found in organisms, can be achieved using CYP199A2, a bacterial P450 from Rhodopseudomonas palustris, as an oxidation biocatalyst . This enzyme exhibits oxidation activity towards three hydroxynaphthoic acids and can efficiently catalyze the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1-naphthoic acid includes 23 bonds in total: 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Microbial degradation of naphthalene and substituted naphthalenes, including hydroxynaphthoic acids, has been studied extensively. Various bacterial species from soil flora have displayed the ability to degrade these compounds . The biocatalytic synthesis of dihydroxynaphthoic acids by Cytochrome P450 CYP199A2 involves the oxidation of hydroxynaphthoic acids .

Scientific Research Applications

Organic Solvent Tolerance in Bacteria

4-Hydroxy-1-naphthoic acid has been found to improve the organic solvent tolerance of bacteria, which is beneficial for the bioproduction of various valuable chemicals. This application is particularly relevant in industrial biotechnology where microbial production systems are used .

Substrate Specificity and Enzyme Inhibition

Research has shown that naphthoic acids, including 4-Hydroxy-1-naphthoic acid, are recognized by certain enzymes involved in prenylation activities. These compounds can act as inhibitors, affecting the metabolic pathways in which they are involved .

Asymmetric Catalysis

Naphthoic acids are also being studied for their potential use in asymmetric catalysis. This field of research is crucial for the development of new synthetic methods for producing chiral molecules, which are important in pharmaceuticals .

Biocatalytic Synthesis

Cytochrome P450 enzymes have been used to synthesize dihydroxynaphthoic acids, including derivatives of 4-Hydroxy-1-naphthoic acid. This application is significant in the field of green chemistry and enzymatic synthesis .

Future Directions

Research into the properties and applications of hydroxynaphthoic acids is ongoing. For example, studies have explored the formation of inclusion compounds of hydroxynaphthoic acids, comparing co-crystal vs. salt formation . Additionally, advances in regulating vitamin K2 production through metabolic engineering strategies have been discussed, with activation of the QS system and dynamic regulation of the biosynthetic pathway by Esa-PesaR leading to increased titer of 4-hydroxyphenylacetic acid .

properties

IUPAC Name

4-hydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAGPCOTGOTBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322381
Record name 4-Hydroxy-1-naphthoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-naphthoic acid

CAS RN

7474-97-7
Record name 4-Hydroxy-1-naphthoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-4-naphthoic acid
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Record name 7474-97-7
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Record name 4-Hydroxy-1-naphthoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-4-NAPHTHOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO8UA94R91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under nitrogen, 4-methoxy-1-naphthoic acid (4.33 g) in dichloromethane (45 ml) was added boron tribromide (1M in dichloromethane, 63 ml) dropwise at 0° C., and the mixture was stirred at the same temperature for 2 hours. The resulting mixture was poured into ice-cold water and the precipitate was collected by filtration. The filter cake was added to the mixture of water and ethyl acetate, and then adjusted to pH 9 with 1N sodium hydroxide. After separation, the organic layer was dried over anhydrous magnesium sulfate and evaporated in vacuo to afford 4-hydroxy-1-naphthoic acid (2.19 g) as a colorless powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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